molecular formula C12H9F3N2O B6329834 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine CAS No. 1177269-61-2

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine

Cat. No.: B6329834
CAS No.: 1177269-61-2
M. Wt: 254.21 g/mol
InChI Key: PZSMHOZZRWBOAF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMHOZZRWBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Key Modifications

The biological and chemical properties of pyridin-2-amine derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Pyridin-2-amine Derivatives
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound 1221171-88-5 C₁₂H₈F₃N₂O 262.20 -NH₂ (C2), -OCF₃Ph (C5) Intermediate in kinase inhibitors
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine 1261556-59-5 C₁₃H₈F₆N₂O 322.21 -NH₂ (C2), -CF₃ (C3), -OCF₃Ph (C4) High lipophilicity; drug discovery
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 1214333-77-3 C₁₂H₈F₄N₂ 256.20 -NH₂ (C2), -CF₃ (C3), -FPh (C5) Potential CNS-targeting agent
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine 1227603-09-9 C₇H₆F₃N₂O 206.13 -NH₂ (C2), -OCH₃ (C3), -CF₃ (C5) High metabolic stability
Pexidartinib Hydrochloride C₂₀H₁₆ClF₃N₆O 464.83 Complex substitutions including benzimidazole FDA-approved for TGCT treatment

Key Differences and Trends

Substituent Position Effects
  • Trifluoromethoxy vs. Trifluoromethyl : The replacement of -OCF₃ (in this compound) with -CF₃ (e.g., in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine) reduces hydrogen-bonding capacity but increases steric bulk, often enhancing target selectivity .
  • Positional Isomerism : Moving the trifluoromethoxy group from the 3- to 4-position on the phenyl ring (e.g., 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine) alters π-π stacking interactions with aromatic residues in enzyme binding pockets .

Data-Driven Insights

Table 2: Similarity Scores for Selected Analogs
Compound Name Similarity Score (vs. Target Compound) Basis of Comparison
N-Methyl-5-(trifluoromethyl)pyridin-2-amine 0.72 Substituent size/position
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine 0.76 Electronic effects
3-Chloro-5-(trifluoromethyl)pyridin-2-amine 0.66 Halogen vs. alkoxy groups
5-(Trifluoromethoxy)pyridin-2-amine 0.81 Core structure conservation

Similarity scores computed using Tanimoto coefficients based on structural fingerprints .

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